10-oxo-2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene-9-carbonitrile
Description
10-oxo-2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene-9-carbonitrile is a structurally complex organic compound characterized by a tricyclic framework incorporating fused aromatic and heterocyclic rings. Its core structure consists of a 15-membered polycyclic system with one nitrogen atom (aza) and one oxygen atom (oxo) in the bridging positions. This compound belongs to a broader class of azatricyclo derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including enzyme inhibition and receptor binding .
Properties
CAS No. |
391671-05-9 |
|---|---|
Molecular Formula |
C15H10N2O |
Molecular Weight |
234.3 |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Functional Group Influence: The cyano group in the target compound enhances electrophilicity, making it a candidate for nucleophilic addition reactions, whereas acetamide or carboxamide derivatives (e.g., S-Licarbazepine) improve solubility and bioavailability . Halogenated analogs (e.g., 10-chloro-13-nitro derivative) exhibit heightened reactivity in cross-coupling reactions, useful in constructing complex pharmacophores .
Biological Activity: The tricyclic core is critical for binding to biological targets. For example, S-Licarbazepine’s hydroxy-carboxamide moiety enables specific interactions with neuronal sodium channels . Triazatricyclo derivatives (e.g., 6-imino-2-oxo compound) show broader inhibitory profiles due to additional nitrogen atoms, which facilitate hydrogen bonding with enzymes .
Structural Modifications: Substitution at position 9 (e.g., cyano vs. carboxylic acid) drastically alters molecular polarity, impacting membrane permeability and metabolic stability . Expansion of the tricyclic system (e.g., hexadeca-triene vs.
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